3-{4-[(4-Bromobenzyl)oxy]phenyl}acrylic acid
Overview
Description
3-{4-[(4-Bromobenzyl)oxy]phenyl}acrylic acid is a chemical compound with the linear formula C16H13BrO3 . It has a molecular weight of 333.184 . This compound is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .
Physical And Chemical Properties Analysis
The physical and chemical properties of 3-{4-[(4-Bromobenzyl)oxy]phenyl}acrylic acid are not explicitly mentioned in the available resources. Its molecular formula is C16H13BrO3 and it has a molecular weight of 333.184 .Scientific Research Applications
Specific Scientific Field
Summary of the Application
“3-{4-[(4-Bromobenzyl)oxy]phenyl}acrylic acid” is used as a precursor to synthesize a cinnamic-amino acid hybrid molecule, ethyl (E)-(3-(4-((4-bromobenzyl)oxy)phenyl)acryloyl)glycinate . This compound is developed as a potent anti-inflammatory agent .
Methods of Application or Experimental Procedures
The compound is synthesized by reacting “3-{4-[(4-Bromobenzyl)oxy]phenyl}acrylic acid” with glycine ethyl ester hydrochloride, EDCI HCl, 4-dimethylaminopyridine (DMAP) in MeCN under microwave irradiation (MWI), yielding the final product .
Results or Outcomes
The synthesized compound showed high cyclooxygenase inhibitory activity (IC 50 = 6 µM) and favorable pharmacokinetic properties, making it a possible lead to design and develop potent COX inhibitors .
Oxidative Stress and Inflammation
Specific Scientific Field
Summary of the Application
“3-{4-[(4-Bromobenzyl)oxy]phenyl}acrylic acid” is used to synthesize multi-target cinnamic acids for oxidative stress and inflammation .
Methods of Application or Experimental Procedures
The compound 3-(4-((4-Bromobenzyl)oxy)phenyl)-2-(4-hydroxyphenyl)acrylic acid is synthesized from the corresponding aldehydes with suitable 4-OH/Br substituted phenyl acetic acid by Knoevenagel condensation .
Results or Outcomes
The synthesized derivatives strongly scavenge OH radicals (72–100% at 100 µM), ABTS +• (24–83% at 100 µM) and presented remarkable inhibition (87–100% at 100 µM) in linoleic acid peroxidation (AAPH) .
Safety And Hazards
properties
IUPAC Name |
(E)-3-[4-[(4-bromophenyl)methoxy]phenyl]prop-2-enoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13BrO3/c17-14-6-1-13(2-7-14)11-20-15-8-3-12(4-9-15)5-10-16(18)19/h1-10H,11H2,(H,18,19)/b10-5+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHMDTYSXDYQHMO-BJMVGYQFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1COC2=CC=C(C=C2)C=CC(=O)O)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1COC2=CC=C(C=C2)/C=C/C(=O)O)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13BrO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-{4-[(4-Bromobenzyl)oxy]phenyl}acrylic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.